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molecular formula C9H11N3O B8278024 (4,7-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)methanol

(4,7-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)methanol

Cat. No. B8278024
M. Wt: 177.20 g/mol
InChI Key: VOCXVCARQZOTRA-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A solution of methyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate (62 mg, 0.30 mmol) in DCM (5 mL) was cooled to 0° C. Diisobutylaluminium hydride (DIBAL-H) (1 M in cyclohexane, 1 mL, 0.33 mmol) was added to the above solution dropwise over 5 min. After addition, the mixture was stirred at 0° C. for 1 h. Saturated aqueous ammonium chloride solution (2 mL) was added to quench the reaction. Then 5 mL of saturated sodium bicarbonate aqueous solution was added. The mixture was extracted with DCM (3×15 mL). The combined organic layer was washed with brine, dried over sodium sulfate, filtered, evaporated, and chromatographed on silica gel using 5% MeOH in DCM as eluent to give 41 mg (77% yield) of the title compound as a yellow solid. ESI MS: m/z 178.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.60 (s, 1H), 6.77 (s, 1H), 4.98 (d, J=6.0 Hz, 2H), 2.71 (s, 3H), 2.67 (s, 3H).
Name
methyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]([N:9]=[C:10]([C:12](OC)=[O:13])[CH:11]=2)[C:5]([CH3:8])=[CH:6][N:7]=1.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][C:2]1[C:3]2[N:4]([N:9]=[C:10]([CH2:12][OH:13])[CH:11]=2)[C:5]([CH3:8])=[CH:6][N:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
methyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Quantity
62 mg
Type
reactant
Smiles
CC=1C=2N(C(=CN1)C)N=C(C2)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×15 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 5% MeOH in DCM as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=2N(C(=CN1)C)N=C(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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